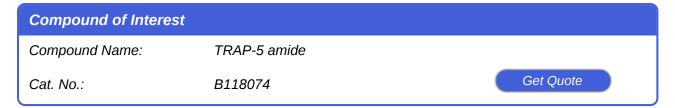


# An In-depth Technical Guide on TRAP-5 Amide (SFLLR-NH2)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Thrombin Receptor Activating Peptide 5 (TRAP-5), with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide amide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus, unmasking a tethered ligand that binds to the receptor itself to initiate signaling.[3] SFLLR-NH2 mimics this tethered ligand of human PAR1, allowing for the direct and specific activation of the receptor independent of proteolytic cleavage.[4][5] This property makes SFLLR-NH2 an invaluable tool for studying PAR1 signaling in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and cancer.

This technical guide provides a comprehensive overview of the structure, function, and experimental application of **TRAP-5 amide**. It includes detailed summaries of its biochemical properties, signaling pathways, and established experimental protocols, presented in a format tailored for researchers and drug development professionals.

## **Core Properties and Structure**

**TRAP-5 amide** is the C-terminally amidated form of the pentapeptide SFLLR. The amidation of the C-terminus is a critical modification that enhances its stability and agonist activity. The



SFLLR sequence represents the minimal peptide length that retains the full agonist activity for PAR1.

Property	Value	Refe
Full Sequence	H-Ser-Phe-Leu-Leu-Arg-NH2	
One-Letter Code	SFLLR-NH2	
Molecular Formula	C30H51N9O6	•
Molecular Weight	633.78 g/mol (free base)	•
CAS Number	141923-41-3	•
Synonyms	Thrombin Receptor Activator for Peptide 5, PAR-1 (1-5) amide, Coagulation Factor II Receptor (1-5) amide	

## PAR1 Signaling Pathway Activated by SFLLR-NH2

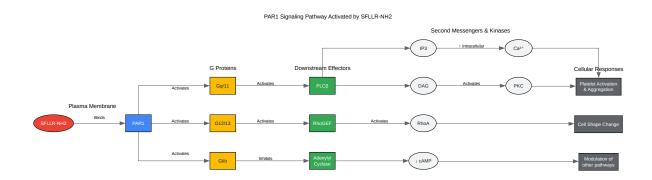
Activation of PAR1 by SFLLR-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G protein subtypes, including Gq/11, G12/13, and Gi/o, leading to the activation of distinct downstream effector pathways.

- Gq/11 Pathway: Coupling to Gq/11 activates Phospholipase Cβ (PLCβ), which hydrolyzes
  phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
  diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the
  endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is central
  to platelet activation and secretion.
- G12/13 Pathway: Activation of G12/13 leads to the activation of Rho guanine nucleotide
  exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated
  RhoA promotes the formation of stress fibers and focal adhesions, contributing to changes in
  cell shape and motility.



 Gi/o Pathway: Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate the activity of other signaling pathways.

The following diagram illustrates the major signaling cascades initiated by the binding of SFLLR-NH2 to PAR1.



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Caption: PAR1 Signaling Cascade

## **Quantitative Data**

Quantitative data on the activity of SFLLR-NH2 is crucial for designing and interpreting experiments. The following tables summarize available data on its potency in various functional assays. Note: Specific EC50 and Kd values for SFLLR-NH2 are not consistently reported



across the literature, and values can vary depending on the cell type and assay conditions. The data presented here is based on available information for SFLLR-NH2 and closely related PAR1 agonists where specified.

Table 1: Potency (EC50) of PAR1 Agonists in Functional Assays

Agonist	Assay	Cell Type <i>l</i> System	EC50	Reference
TFLLR-NH2 (related PAR1 agonist)	Calcium Mobilization	Human Mesangial Cells	3.0 ± 0.8 nM (male-derived)	
SFLLRN-NH2 (TRAP-6)	Contraction	Human Renal Artery	~10 μM	
SFLLRN-NH2 (TRAP-6)	Platelet Aggregation	Human Platelets	2-3 μM (for 60- 70% aggregation)	
SFLLR-NH2	Platelet Aggregation	Washed Human Platelets	Not explicitly found	_
SFLLR-NH2	Calcium Mobilization	Various Cell Lines	Not explicitly found	

Table 2: Binding Affinity (Kd) of Ligands to PARs

Ligand	Receptor	Cell Type <i>l</i> System	Kd	Reference
[3H]2-furoyl- LIGRL-NH2 (PAR2 agonist)	PAR2	NCTC2544- PAR2 cells	122 ± 26.1 nM	
SFLLR-NH2	PAR1	Various	Not explicitly found	



## **Experimental Protocols**Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in washed human platelets using light transmission aggregometry upon stimulation with SFLLR-NH2.

#### Materials:

- Freshly drawn human whole blood anticoagulated with acid-citrate-dextrose (ACD).
- Modified Tyrode's buffer (pH 7.35) containing 0.1% glucose, 0.35% human serum albumin, 2 mM CaCl2, and 1 mM MgCl2.
- Prostacyclin (PGI2) or Prostaglandin E1 (PGE1).
- · Apyrase.
- SFLLR-NH2 stock solution (e.g., 1 mM in sterile water or buffer).
- Platelet aggregometer.

#### Procedure:

- Preparation of Washed Platelets: a. Centrifuge whole blood at 150 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). b. To the PRP, add PGI2 (0.5 μM final concentration) or PGE1 to prevent platelet activation during subsequent steps. c. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. d. Gently resuspend the platelet pellet in Modified Tyrode's buffer containing apyrase (to degrade any released ADP) and allow the platelets to rest for 30 minutes at 37°C. e. Adjust the platelet concentration to 2-3 x 10^8 platelets/mL with Modified Tyrode's buffer.
- Aggregation Measurement: a. Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar. b. Establish a baseline light transmission. c. Add varying concentrations of SFLLR-NH2 (e.g., in a dose-response range from 0.1 μM to 100 μM) to initiate aggregation. A concentration of 2-3 μM of the related peptide SFLLRN is known to elicit 60-70% of maximal aggregation. d. Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.



#### Experimental Workflow for Platelet Aggregation Assay

## Platelet Aggregation Assay Workflow Collect whole blood in ACD anticoagulant Centrifuge at 150g to obtain PRP Add PGI2/PGE1 to PRP Centrifuge at 1000g to pellet platelets Resuspend pellet in Tyrode's buffer + apyrase Adjust platelet concentration (2-3 x 10<sup>8</sup>/mL) Pre-warm platelet suspension in aggregometer Add SFLLR-NH2 (agonist) Record light transmission

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Caption: Platelet Aggregation Workflow

## **Calcium Mobilization Assay**

This protocol outlines the measurement of intracellular calcium mobilization in a cell line (e.g., HEK293 cells) expressing PAR1 using a fluorescent calcium indicator like Fluo-4 AM.

#### Materials:

- HEK293 cells (or other suitable cell line) stably or transiently expressing human PAR1.
- Cell culture medium (e.g., DMEM) with supplements.
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
- Fluo-4 AM stock solution (e.g., 1 mM in DMSO).
- Pluronic F-127.
- Probenecid (optional, to prevent dye leakage).
- · SFLLR-NH2 stock solution.
- Fluorescence microplate reader or fluorescence microscope.

#### Procedure:

- Cell Preparation: a. Seed HEK293-PAR1 cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
- Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 μM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid can also be included if necessary. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye.
- Calcium Measurement: a. Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading (Excitation ~490 nm,



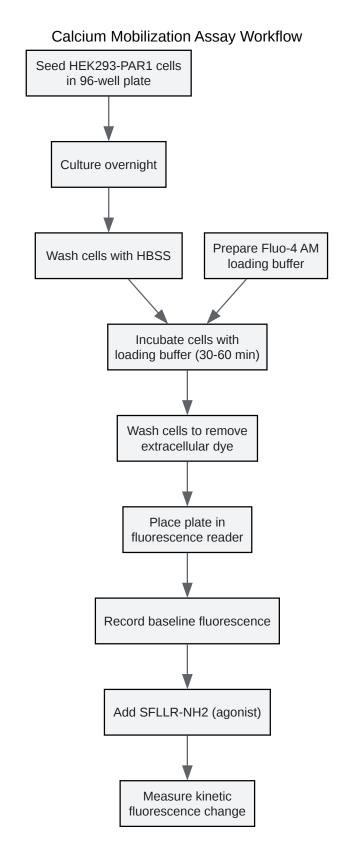




Emission ~525 nm). c. Add varying concentrations of SFLLR-NH2 to the wells. d. Immediately begin kinetic reading of fluorescence intensity over time to measure the increase in intracellular calcium.

Experimental Workflow for Calcium Mobilization Assay





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Caption: Calcium Mobilization Workflow



### Conclusion

**TRAP-5 amide** (SFLLR-NH2) is a specific and potent synthetic agonist of PAR1, making it an indispensable tool for dissecting the complex signaling pathways and physiological roles of this receptor. This guide has provided a detailed overview of its structure, the signaling cascades it initiates, and standardized protocols for its use in key functional assays. The provided information, including the structured data tables and workflow diagrams, is intended to facilitate the effective design and execution of research and drug development projects targeting the PAR1 receptor. Further investigation is warranted to definitively establish the EC50 and Kd values of SFLLR-NH2 in various experimental systems to enhance its utility as a pharmacological probe.

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